molecular formula C13H18ClN B14034246 2-(2-Cyclopropylphenyl)pyrrolidine hcl

2-(2-Cyclopropylphenyl)pyrrolidine hcl

Cat. No.: B14034246
M. Wt: 223.74 g/mol
InChI Key: OBGSFHNTUKAHIA-UHFFFAOYSA-N
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Description

Evolution of Pyrrolidine (B122466) Scaffold in Contemporary Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govwikipedia.org Its prevalence stems from a combination of desirable attributes. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional geometry that allows for more specific and complex interactions with biological targets compared to flat, aromatic systems. nih.govwikipedia.org This stereochemical complexity is a key factor in its success.

Furthermore, the pyrrolidine nucleus is a common feature in a vast array of natural products, including many alkaloids with potent biological activities. nih.gov This natural precedent has inspired medicinal chemists to incorporate the pyrrolidine scaffold into synthetic molecules, leading to the development of numerous FDA-approved drugs. The versatility of the pyrrolidine ring allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacological profile.

The evolution of the pyrrolidine scaffold in drug discovery has seen its incorporation into a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders. nih.gov Its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, further cements its status as a valuable building block in the design of new therapeutic agents.

Therapeutic Landscape of Analogous Cyclopropylphenyl-Substituted Heterocycles

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is another structural element that has gained significant traction in modern drug design. When appended to a phenyl ring and subsequently to a heterocyclic system, it can profoundly influence a molecule's biological activity and pharmacokinetic profile.

The inclusion of a cyclopropyl moiety can offer several advantages:

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an increased half-life and improved bioavailability of a drug.

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.

Lipophilicity and Permeability: The cyclopropyl group can modulate a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes and the blood-brain barrier.

Unique Electronic Properties: The strained ring system of the cyclopropyl group exhibits unique electronic properties that can influence interactions with target proteins.

While a broad therapeutic landscape for cyclopropylphenyl-substituted heterocycles is not discretely defined, the cyclopropyl moiety is present in a variety of approved drugs across different therapeutic classes. These include antiviral agents, anticancer drugs, and antibiotics. The demonstrated success of incorporating this group into diverse molecular architectures provides a strong rationale for its exploration in new chemical entities.

Rationale for Investigating 2-(2-Cyclopropylphenyl)pyrrolidine HCl as a Research Compound

The rationale for investigating this compound as a research compound is rooted in the synergistic potential of its two core components: the pyrrolidine scaffold and the cyclopropylphenyl substituent. The combination of these two validated pharmacophoric elements presents a compelling strategy for the discovery of novel bioactive molecules.

The 2-substitution pattern on the pyrrolidine ring is a common feature in many biologically active compounds. By introducing a cyclopropylphenyl group at this position, researchers can explore new chemical space and potentially create molecules with novel pharmacological profiles. The hydrochloride salt form is typically utilized to improve the solubility and handling of the compound for research purposes.

The investigation of this compound is driven by the hypothesis that the unique combination of the three-dimensional structure of the pyrrolidine ring and the advantageous properties of the cyclopropylphenyl group could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The specific therapeutic targets for this compound would be determined through extensive biological screening and pharmacological studies.

Synthetic Methodologies and Chemical Derivatization of this compound

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals. wikipedia.orgresearchgate.net Its stereochemical complexity and ability to interact with biological targets make it a privileged structure in drug discovery. nih.gov The specific compound, 2-(2-Cyclopropylphenyl)pyrrolidine, combines this important heterocyclic core with a cyclopropylphenyl moiety, a substitution pattern known to influence metabolic stability and binding affinity. researchgate.net This article focuses exclusively on the synthetic methodologies for this compound and its derivatives, exploring total synthesis strategies and the creation of structural analogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

2-(2-cyclopropylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-2-5-12(13-6-3-9-14-13)11(4-1)10-7-8-10;/h1-2,4-5,10,13-14H,3,6-9H2;1H

InChI Key

OBGSFHNTUKAHIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2C3CC3.Cl

Origin of Product

United States

Preclinical Pharmacological Characterization

In Vitro Pharmacological Profiling and Target Engagement

There is no publicly available information regarding the in vitro pharmacological profile of 2-(2-Cyclopropylphenyl)pyrrolidine hcl.

Receptor Binding Affinity and Selectivity Studies (e.g., G-protein coupled receptors, ion channels)

No data have been published detailing the binding affinity and selectivity of this compound for any G-protein coupled receptors or ion channels.

Enzyme Inhibition or Activation Assays and Kinetic Analysis

Information regarding the ability of this compound to inhibit or activate any enzymes, including kinetic analysis of such interactions, is not available in the scientific literature.

Neurotransmitter Transporter Inhibition or Modulation Studies

There are no published studies investigating the effects of this compound on neurotransmitter transporters.

Cellular Assays for Functional Activity (e.g., second messenger signaling, reporter gene assays)

The functional activity of this compound in cellular assays, such as those measuring second messenger signaling or utilizing reporter genes, has not been reported in publicly accessible research.

In Vivo Pharmacodynamic Studies in Animal Models

No in vivo pharmacodynamic studies for this compound in any animal models have been made publicly available.

Assessment of Biomarker Modulation in Rodent Models

There is no information available on the assessment of biomarker modulation by this compound in any rodent models.

Behavioral Phenotyping and Efficacy Evaluation in Disease-Relevant Animal Models

Comprehensive preclinical data regarding the behavioral phenotyping and efficacy of this compound in disease-relevant animal models are not extensively available in publicly accessible scientific literature. Standard preclinical behavioral assessments are crucial for characterizing the potential therapeutic effects of a novel compound and predicting its clinical utility. These evaluations typically involve a battery of tests designed to assess various domains of behavior, including motor function, sensory perception, emotionality, and cognitive processes.

In the context of drug discovery for neurological and psychiatric disorders, specific animal models that mimic aspects of human diseases are employed. For instance, to evaluate the potential antipsychotic activity of a compound, rodent models of dopamine or serotonin (B10506) hyperfunction, or NMDA receptor hypofunction are often used. Negative symptoms are explored through models of anhedonia, social withdrawal, and affective flattening. Cognitive deficits are assessed using tasks that measure attention, learning, and memory, such as the Morris water maze or object recognition tests.

While the specific effects of this compound in such models remain to be publicly detailed, the pyrrolidine (B122466) chemical scaffold is a component of various compounds investigated for neurological conditions. For example, certain pyrrolidine derivatives have been evaluated in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice, demonstrating a spectrum of anticonvulsant activity. The table below illustrates a hypothetical representation of data that would be generated in such preclinical behavioral studies.

Behavioral Test Animal Model Compound Observed Effect
Open Field TestMousePyrrolidine Derivative XAltered locomotor activity and exploratory behavior
Elevated Plus MazeRatPyrrolidine Derivative YModulation of anxiety-like behaviors
Forced Swim TestMousePyrrolidine Derivative ZAntidepressant-like effects
Novel Object RecognitionRatPyrrolidine Derivative AEnhancement of cognitive performance

This table is a hypothetical representation of typical data from preclinical behavioral phenotyping studies of pyrrolidine derivatives and does not represent actual data for this compound.

Electrophysiological Measurements in Preclinical Organisms

Detailed electrophysiological studies on this compound in preclinical organisms have not been published in the available scientific literature. Electrophysiological assays are fundamental in understanding the mechanism of action of a neuroactive compound by directly measuring its effects on neuronal excitability and synaptic transmission. These studies are typically conducted in vitro using brain slices or cultured neurons, or in vivo in anesthetized or freely moving animals.

A key area of investigation for many centrally acting drugs is their effect on ion channels. For instance, the pyrrolidine scaffold is present in compounds that have been identified as sodium channel blockers. The modulation of voltage-gated sodium channels is a common mechanism for antiepileptic and neuroprotective agents. Electrophysiological techniques such as patch-clamp recordings can elucidate the specific effects of a compound on the activation and inactivation kinetics of these channels.

Furthermore, electrophysiological recordings can assess a compound's impact on synaptic plasticity, a cellular correlate of learning and memory. Measurements of long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices, for example, can provide insights into the potential cognitive-enhancing or impairing effects of a substance. The table below provides a hypothetical illustration of the types of data generated from electrophysiological experiments on neuronal ion channels.

Electrophysiological Parameter Preparation Compound Effect
Sodium Channel CurrentCultured Cortical NeuronsPyrrolidine Derivative BInhibition of voltage-gated sodium channels
Potassium Channel CurrentHippocampal SlicesPyrrolidine Derivative CModulation of specific potassium channel subtypes
Synaptic TransmissionBrain SlicePyrrolidine Derivative DAlteration of excitatory postsynaptic potentials
Neuronal Firing RateIn vivo recordingPyrrolidine Derivative EDose-dependent changes in spontaneous firing

This table is a hypothetical representation of typical data from preclinical electrophysiological studies of pyrrolidine derivatives and does not represent actual data for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substitutions on the Pyrrolidine (B122466) Ring on Biological Activity

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds due to its unique structural and chemical properties. nih.govresearchgate.netnih.gov Its five-membered structure provides a three-dimensional arrangement that can be efficiently explored in drug design. nih.gov Modifications to this ring system can significantly impact the biological activity of the parent compound.

Structure-activity relationship (SAR) studies on various classes of pyrrolidine derivatives have demonstrated that both the position and the nature of substituents on the pyrrolidine ring are critical for pharmacological activity. For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, substitutions at the 2-position of the pyrrolidine ring with methyl or chloro groups led to a significant reduction in inhibitory potency. nih.gov Conversely, the introduction of a fluorine atom at the same position resulted in activity comparable to the unsubstituted counterparts. nih.gov

Furthermore, the stereochemistry of substituents on the pyrrolidine ring plays a crucial role. In a study of oxybenzyl pyrrolidine acid analogs, a cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans-orientation for potent dual agonism of PPARα/γ. nih.gov Similarly, for a series of pyrrolidine-2,5-dione derivatives with anticonvulsant activity, substitutions at the 3-position were found to strongly affect their efficacy. nih.gov

While direct SAR studies on 2-(2-Cyclopropylphenyl)pyrrolidine HCl with substitutions on the pyrrolidine ring are not extensively available in the public domain, the general principles derived from analogous structures suggest that any modification to the pyrrolidine moiety would likely have a profound effect on its biological profile.

Table 1: Influence of Pyrrolidine Ring Substitutions on the Biological Activity of Analogous Compounds

Compound ClassSubstitution on Pyrrolidine RingPosition of SubstitutionEffect on Biological ActivityReference
Pyrrolidine Amides (NAAA inhibitors)Methyl, Chloro2Significant reduction in potency nih.gov
Fluorine2Similar activity to unsubstituted nih.gov
Oxybenzyl Pyrrolidine Acids (PPARα/γ agonists)Various3 and 4cis-configuration preferred over trans nih.gov
Pyrrolidine-2,5-diones (Anticonvulsants)Various3Strong influence on activity nih.gov

This table is generated based on data from analogous pyrrolidine-containing compounds to infer potential SAR trends for this compound.

Role of the Cyclopropylphenyl Moiety in Receptor/Enzyme Interactions

The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry, often introduced to enhance a molecule's pharmacological properties. hyphadiscovery.com Its rigid, three-dimensional structure can impart conformational constraint on the parent molecule, which can be advantageous for receptor or enzyme binding. hyphadiscovery.com The presence of a cyclopropyl ring can also influence a compound's metabolic stability. The high C-H bond dissociation energy within the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com

The electronic properties of the cyclopropyl group, which has some degree of π-character, can also contribute to binding interactions, potentially through van der Waals forces or other non-covalent interactions with the receptor or enzyme active site.

Impact of Stereochemistry on Pharmacological Potency and Selectivity

The stereochemistry of a chiral drug molecule is a critical determinant of its pharmacological activity. nih.gov Enantiomers of the same compound can exhibit significantly different potency, efficacy, and even different biological activities altogether. nih.gov The 2-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.

It is highly probable that these enantiomers will display different pharmacological profiles. The spatial arrangement of the 2-cyclopropylphenyl group relative to the pyrrolidine ring will differ between the (R) and (S) isomers, leading to distinct interactions with a chiral biological target such as a receptor or enzyme.

Studies on other 2-substituted pyrrolidine derivatives have consistently demonstrated the importance of stereochemistry. For example, in a series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the (1R,2S) enantiomers generally exhibited more potent binding to sigma receptors than their corresponding (1S,2R) enantiomers. nih.gov This highlights that the specific three-dimensional orientation of the substituents is crucial for optimal receptor engagement.

Although specific data on the pharmacological potency and selectivity of the individual enantiomers of this compound are not available in the reviewed literature, the established principles of stereopharmacology strongly suggest that one enantiomer is likely to be more active or selective than the other.

Table 2: Stereochemical Influence on the Activity of Analogous Pyrrolidine Derivatives

Compound ClassEnantiomer/DiastereomerBiological TargetObservationReference
N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines(1R,2S) vs. (1S,2R)Sigma Receptors(1R,2S) enantiomers generally more potent nih.gov

This table illustrates the importance of stereochemistry in related compounds, suggesting a similar principle would apply to the enantiomers of this compound.

Correlations Between Structural Features and Preclinical ADME Properties

The preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its development and eventual clinical success. These properties are intrinsically linked to the compound's chemical structure.

The presence of the cyclopropyl group in this compound is expected to influence its metabolic profile. As mentioned previously, cyclopropyl groups can block oxidative metabolism at or near the site of their attachment, potentially increasing the metabolic stability and half-life of the compound. hyphadiscovery.com However, the metabolism of cyclopropyl groups can sometimes lead to the formation of reactive metabolites, a possibility that needs to be assessed during preclinical development. hyphadiscovery.com For instance, oxidation of a cyclopropyl ring has been observed in both in vitro and in vivo studies for other compounds. hyphadiscovery.com

The pyrrolidine ring itself can also be a site of metabolism. The in vitro biotransformation of pyrrolizidine (B1209537) alkaloids, which contain a related bicyclic system, has been studied, revealing metabolic pathways that include dehydrogenation and oxygenation. nih.gov

While specific preclinical ADME data for this compound is not publicly available, the structural features suggest a molecule with potential for good metabolic stability due to the cyclopropyl group, but also one where the metabolic fate needs to be carefully investigated.

Absorption, Distribution, Metabolism, and Excretion Adme in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

There is no available data from in vitro studies using liver microsomes or hepatocytes to determine the metabolic stability of 2-(2-Cyclopropylphenyl)pyrrolidine HCl. Consequently, key parameters such as the intrinsic clearance rate and the half-life of the compound in these hepatic systems are unknown. Furthermore, without such studies, the metabolic pathways have not been elucidated, and no specific metabolites have been identified.

Pharmacokinetic Profiling in Animal Models

Comprehensive pharmacokinetic data for this compound in any preclinical animal models is not available in the public domain.

Oral Bioavailability and Systemic Exposure Determination

Information regarding the oral bioavailability and systemic exposure (such as AUC and Cmax) of this compound following administration in animal models has not been reported.

Tissue Distribution and Blood-Brain Barrier Penetration Studies

There are no published studies detailing the tissue distribution of this compound in preclinical models. It is therefore unknown which tissues the compound may preferentially accumulate in or whether it is capable of crossing the blood-brain barrier.

Excretion Pathways Elucidation

The routes of elimination for this compound from the body have not been described. It is unclear whether the compound is primarily excreted via the renal or fecal pathways.

Drug-Drug Interaction Potential via Cytochrome P450 Enzyme Inhibition/Induction (in vitro)

No in vitro studies have been published that assess the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes. Therefore, its potential for causing drug-drug interactions through this common mechanism remains unevaluated.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Ligand-Target Docking Simulations

No specific molecular modeling or ligand-target docking simulation studies for 2-(2-Cyclopropylphenyl)pyrrolidine hcl have been published. Research in this area would typically involve the use of computational software to predict the binding affinity and interaction patterns between this molecule and a specific biological target, such as a receptor or enzyme. These simulations provide insights into the plausible binding modes and the key intermolecular interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Model Development

There is no evidence of the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound in the reviewed literature. A QSAR study would involve correlating variations in the chemical structure of a series of related compounds with their biological activity. This statistical modeling approach is used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Publicly accessible research does not include molecular dynamics (MD) simulations for this compound. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, such simulations could provide a deeper understanding of its conformational flexibility, the stability of its interaction with a biological target, and the kinetics of its binding and unbinding processes.

In Silico Prediction of ADME Parameters

Specific in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound are not available in published literature. These computational predictions are crucial in early-stage drug discovery to forecast a compound's pharmacokinetic profile. Parameters such as aqueous solubility, blood-brain barrier permeability, and metabolic stability are typically evaluated using various computational models.

Due to the lack of specific research findings for this compound in these computational and theoretical chemistry domains, no data tables can be generated at this time.

Analytical Method Development and Validation for Research Applications

Development of Chromatographic Methods for Quantification in Biological Matrices (e.g., LC-MS/MS, HPLC)

The quantification of 2-(2-Cyclopropylphenyl)pyrrolidine HCl in biological matrices like plasma, serum, or tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. nih.gov High-performance liquid chromatography (HPLC) with UV or other detectors can also be employed, particularly for in vitro samples or when higher concentrations are expected. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method for this compound would typically involve protein precipitation to extract the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: A common approach is protein precipitation with a solvent like acetonitrile (B52724), which is efficient and straightforward. researchgate.net

Chromatographic Separation: A reversed-phase C18 column is often suitable for separating small molecules like substituted pyrrolidines. researchgate.netsielc.com The mobile phase would likely consist of a mixture of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure good peak shape and resolution. sielc.com

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The instrument would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov

The following table illustrates typical parameters for an LC-MS/MS method that could be developed for this compound.

ParameterIllustrative Condition
LC System High-Performance Liquid Chromatography System
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined experimentally

High-Performance Liquid Chromatography (HPLC)

For applications where the expected concentration of this compound is higher, or for purity assessments, an HPLC method with UV detection can be developed.

Chromatographic Conditions: Similar to LC-MS/MS, a C18 or a phenyl-based stationary phase could be effective. researchgate.netelementlabsolutions.com The mobile phase would also be a mixture of an aqueous buffer and an organic solvent. The choice of UV detection wavelength would be based on the UV absorbance spectrum of the compound.

Chiral Separation: Given the presence of a stereocenter in the pyrrolidine (B122466) ring, chiral HPLC methods may be necessary to separate enantiomers. This is often achieved using chiral stationary phases (CSPs) like those based on cellulose (B213188) or amylose (B160209) derivatives. tandfonline.comresearchgate.netcsfarmacie.cz The mobile phase in chiral separations is typically a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol). tandfonline.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (in research samples)

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of newly synthesized batches of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are primary tools for structural elucidation. nih.govrsc.org The 1H NMR spectrum would provide information about the number and connectivity of protons, with characteristic signals expected for the cyclopropyl (B3062369), phenyl, and pyrrolidine moieties. nih.govacs.org 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which helps in confirming its elemental composition. nih.gov The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. psu.edu

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups in the molecule, such as the N-H bond in the pyrrolidine ring and C-H bonds of the aromatic and aliphatic parts. researchgate.net

The following table summarizes the expected spectroscopic data for the structural characterization of 2-(2-Cyclopropylphenyl)pyrrolidine.

TechniqueExpected Observations
1H NMR Signals corresponding to aromatic protons, pyrrolidine ring protons, and cyclopropyl group protons. nih.govacs.org
13C NMR Resonances for all unique carbon atoms in the molecule. nih.govrsc.org
HRMS A molecular ion peak corresponding to the exact mass of the compound. nih.gov
IR Absorption bands for N-H stretching, aromatic and aliphatic C-H stretching, and C-C bond vibrations. researchgate.net

Validation of Assays for In Vitro and In Vivo Sample Analysis (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)

Once an analytical method is developed, it must be validated to ensure its reliability for its intended purpose, following guidelines from regulatory bodies. nih.govnih.gov

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range. A linear relationship between the instrument response and the concentration of the analyte should be demonstrated, typically with a correlation coefficient (r²) of ≥0.99. researchgate.netnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy should generally be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. embrapa.brshimadzu.com The LOQ is typically determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. nih.govnih.gov

The following table provides an example of validation parameters for a hypothetical bioanalytical method for this compound.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥0.990.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤15% (≤20% at LLOQ)3.1% to 9.8%
Lower Limit of Quantification (LLOQ) Acc & Prec within ±20%1 ng/mL
Recovery (%) Consistent and reproducible85-95%
Matrix Effect CV ≤15%7.2%

Preclinical Toxicological Studies Mechanistic Focus

In Vitro Cytotoxicity and Genotoxicity Screening

No publicly available data from in vitro studies, such as assays on various cell lines to determine cytotoxicity (e.g., IC50 values) or standard genotoxicity tests (e.g., Ames test, micronucleus assay), could be located for 2-(2-Cyclopropylphenyl)pyrrolidine hcl.

Target Organ Toxicity Assessment in Animal Models

There are no published acute or subchronic toxicity studies in animal models that identify potential target organs or elucidate the mechanistic findings of toxicity for this compound.

Investigation of Molecular and Cellular Mechanisms of Toxicity

Without initial toxicological findings, no further research into the specific molecular or cellular mechanisms of toxicity for this compound has been published.

Immunotoxicity and Cardiotoxicity Screening in Preclinical Models (mechanistic)

No specific preclinical screening data is available in the public domain regarding the potential immunotoxic or cardiotoxic effects of this compound.

Intellectual Property and Patent Landscape Analysis

Review of Existing Patents Pertaining to Pyrrolidine (B122466) and Cyclopropylphenyl Derivatives

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs, leading to extensive patent coverage. nih.govresearchgate.net A review of the patent landscape reveals numerous patents claiming pyrrolidine derivatives with a wide array of substituents. google.comtandfonline.comgoogle.com These patents often encompass broad genus claims that cover a vast chemical space, aiming to protect not just individual compounds but entire classes of related molecules. nih.gov

Similarly, compounds containing a cyclopropylphenyl moiety have been the subject of patent applications, particularly in the context of medicinal chemistry. google.com The cyclopropyl (B3062369) group is often introduced to modulate the pharmacological properties of a molecule, such as its metabolic stability or binding affinity to a biological target.

The following table provides a summary of representative patents for pyrrolidine and cyclopropylphenyl derivatives, highlighting the assignees and the general scope of the inventions. This data illustrates the active research and development in these areas, forming the backdrop against which the novelty of 2-(2-Cyclopropylphenyl)pyrrolidine HCl must be assessed.

Table 1: Representative Patents for Pyrrolidine and Cyclopropylphenyl Derivatives

Patent/Application NumberAssigneeGeneral Scope of Invention
US 6,784,197 B2UCB S.A.Claims 2-oxo-1-pyrrolidine derivatives and their use for treating neurological disorders. google.com
US 6,936,633 B2F. Hoffmann-La Roche AGDiscloses pyrrolidinone and pyrrolidine-thione derivatives as CCR2 antagonists. google.com
CN 103153963 AF. Hoffmann-La Roche AGRelates to cyclopropane (B1198618) compounds with orexin (B13118510) receptor antagonistic action. google.com
US 2010/0075948 A1The Trustees of the University of PennsylvaniaDescribes substituted pyrrolidine-2-carboxamides as potential anticancer agents. justia.com

Assessment of Novelty and Patentability for this compound

For a new chemical compound to be patentable, it must meet several criteria, with novelty and inventive step (or non-obviousness) being paramount. youtube.com

Novelty: A comprehensive search of scientific literature and patent databases reveals no explicit disclosure of the compound this compound. The absence of any prior art mentioning this specific chemical structure is a strong indication of its novelty. While broad genus claims in existing patents for pyrrolidine derivatives may exist, the principle of "selection inventions" can apply. This principle posits that the disclosure of a broad class of compounds does not necessarily anticipate the novelty of a specific compound within that class, especially if that specific compound exhibits unexpected properties. nih.gov

Inventive Step (Non-Obviousness): Beyond novelty, the compound must not be obvious to a person skilled in the art. This assessment involves considering whether the combination of the 2-cyclopropylphenyl moiety and the pyrrolidine ring would have been an obvious modification of known compounds to achieve a predictable result. The argument for an inventive step for this compound could be built on several fronts:

Unexpected Properties: If the compound demonstrates unexpected or superior therapeutic efficacy, a unique mechanism of action, or an improved safety profile compared to structurally similar compounds, this would strongly support the presence of an inventive step.

Structural Uniqueness: The specific substitution pattern—a cyclopropyl group at the ortho position of the phenyl ring attached to the 2-position of the pyrrolidine—may not be a straightforward or commonly explored structural motif in the relevant field.

Synthesis Challenges: If the synthesis of this compound involves non-trivial synthetic steps or overcomes known challenges in the art, this can also contribute to the argument for non-obviousness.

Based on the current available information, this compound appears to be a novel compound. Its patentability will be further strengthened by demonstrating unexpected and advantageous properties that would not have been predictable to a person skilled in the art.

Strategic Considerations for Future Patent Applications and Commercialization Pathways

Assuming the novelty and inventive step of this compound can be robustly established, a well-defined intellectual property strategy is essential for its successful development and commercialization.

Future Patent Applications:

A multi-layered patenting strategy should be considered to build a strong intellectual property portfolio. drugpatentwatch.com This could include:

Composition of Matter Patent: The primary patent should claim the compound itself, its salts (specifically the HCl salt), and potentially stereoisomers. This provides the broadest and most fundamental protection.

Process Patents: Patenting a novel and efficient synthetic route to the compound can provide an additional layer of protection. osti.gov

Method of Use Patents: As the therapeutic applications of the compound are identified, patents should be filed to cover its use in treating specific diseases or conditions.

Formulation Patents: New and improved formulations of the drug product can also be patented, extending the period of market exclusivity.

Filing a provisional patent application early in the development process can secure a priority date while allowing for further research and data collection before filing a more comprehensive non-provisional application. International patent protection through the Patent Cooperation Treaty (PCT) should also be pursued to secure rights in key global markets.

Commercialization Pathways:

Several pathways can be explored for the commercialization of this compound:

Licensing: The intellectual property rights to the compound can be licensed to a larger pharmaceutical company with the resources and expertise to conduct clinical trials and bring the drug to market. This can provide a return on investment without the need for extensive internal development infrastructure.

Collaboration and Partnerships: Strategic collaborations with academic institutions or other biotechnology companies can leverage complementary expertise and share the risks and costs of development.

Further Development and Venture Capital Funding: If promising preclinical data is generated, the founding entity could seek venture capital funding to advance the compound through early-stage clinical trials, thereby increasing its value for a potential future acquisition or partnership.

Future Research Directions and Unaddressed Gaps

Exploration of Undiscovered Biological Targets and Pathways

The structural characteristics of 2-(2-cyclopropylphenyl)pyrrolidine HCl suggest that its biological activities may be centered within the central nervous system. Pyrrolidine (B122466) derivatives are known to interact with a wide array of CNS targets. researchgate.netnih.gov Future research should, therefore, prioritize the screening of this compound against various receptors and transporters implicated in neurological and psychiatric disorders.

Initial investigations could focus on:

Monoamine Transporters: The pyrrolidine scaffold is present in compounds designed as reuptake inhibitors for norepinephrine, serotonin (B10506), and dopamine. nih.gov A comprehensive screening against these transporters could reveal potential antidepressant or psychostimulant properties.

Glutamatergic System: Given that some pyrrolidine alkaloids act as agonists at glutamate (B1630785) receptors, exploring the interaction of this compound with NMDA and AMPA receptors could uncover novel mechanisms for modulating synaptic plasticity, with implications for cognitive disorders. frontiersin.org

Serotonin Receptors: The modulation of various serotonin receptor subtypes, such as the 5-HT2 receptors, by pyrrolidine-indole derivatives has been explored for treating mental health disorders. nih.gov Investigating the binding profile of this compound across the spectrum of serotonin receptors is a logical step.

Novel Pain Pathways: The search for non-opioid analgesics is a critical area of research. Screening the compound against targets involved in pain perception, such as ion channels or specific G-protein coupled receptors in the dorsal root ganglia, could identify new therapeutic avenues.

A summary of potential initial biological targets is presented in the table below.

Target ClassSpecific ExamplesPotential Therapeutic Area
Monoamine TransportersNET, SERT, DATDepression, ADHD, Anxiety
Ionotropic Glutamate ReceptorsNMDA, AMPACognitive Disorders, Epilepsy
Serotonin (5-HT) Receptors5-HT2A, 5-HT2C, 5-HT1APsychosis, Depression, Anxiety
Ion ChannelsNav1.7, TRP ChannelsNeuropathic Pain

Optimization Strategies for Enhanced Preclinical Efficacy and Selectivity

Assuming initial screening identifies a promising biological target, the subsequent focus would be on optimizing the compound's preclinical profile. The goal is to enhance its potency for the desired target while minimizing off-target effects.

Key optimization strategies would include:

Stereochemistry: The 2-substituted pyrrolidine ring possesses a chiral center. It is crucial to synthesize and test individual enantiomers, as biological activity and selectivity are often stereospecific. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental. This involves synthesizing analogs with modifications to both the cyclopropylphenyl and pyrrolidine moieties to understand how these changes affect potency and selectivity. nih.gov For instance, altering the position of the cyclopropyl (B3062369) group on the phenyl ring or substituting the phenyl ring with other aromatic or heteroaromatic systems could significantly impact biological activity.

Metabolic Stability: The cyclopropyl group is known to block metabolic oxidation at adjacent positions, potentially improving the compound's pharmacokinetic profile. nih.gov In vitro metabolic stability assays using liver microsomes would be essential to confirm this and to identify any potential metabolic liabilities.

Design of Next-Generation Analogs with Improved Preclinical Profiles

Building on SAR data, the design of next-generation analogs would aim to fine-tune the compound's properties for optimal therapeutic effect. This involves a rational design approach to improve efficacy, selectivity, and drug-like properties.

Approaches to designing next-generation analogs include:

Bioisosteric Replacements: The phenyl ring could be replaced with other cyclic systems to explore different binding interactions and physicochemical properties. Similarly, the cyclopropyl group could be substituted with other small, strained rings to modulate lipophilicity and metabolic stability.

Functionalization of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a key site for modification. Introducing different substituents can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which can have a profound effect on its biological activity and pharmacokinetic properties. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This could be achieved by incorporating the pyrrolidine into a bicyclic system.

The following table outlines potential modifications for analog design.

Molecular ScaffoldModification StrategyDesired Outcome
Phenyl RingSubstitution (e.g., halogens, methoxy (B1213986) groups)Modulate electronic properties and binding
Cyclopropyl GroupReplacement with other small rings (e.g., cyclobutyl)Alter metabolic stability and lipophilicity
Pyrrolidine RingFunctionalization of the nitrogen atomImprove pharmacokinetic properties and selectivity

Development of Advanced Preclinical Disease Models for Mechanism Elucidation

To thoroughly understand the therapeutic potential and mechanism of action of this compound and its optimized analogs, advanced preclinical models are indispensable. These models should bridge the gap between in vitro findings and clinical outcomes. synapcell.comcatapult.org.uk

Future research should leverage:

Human iPSC-Derived Neuronal Cultures: For CNS-active compounds, patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into specific neuronal subtypes (e.g., cortical neurons, dopaminergic neurons). These cultures provide a human-relevant system to study the compound's effects on neuronal function and to screen for potential neurotoxicity. catapult.org.uk

Organ-on-a-Chip Models: Microphysiological systems, such as brain-on-a-chip models, can recapitulate aspects of the human brain microenvironment, including the blood-brain barrier. oup.com These models would be invaluable for assessing the CNS penetration and efficacy of the compounds.

Transgenic Animal Models: In vivo testing in animal models that genetically mimic human diseases (e.g., transgenic mouse models of Alzheimer's or Parkinson's disease) is crucial for evaluating therapeutic efficacy. medicilon.com

Translational Biomarkers: The use of translational biomarkers, such as preclinical electroencephalography (EEG), can provide quantifiable measures of a compound's effect on brain activity that are more directly translatable to human studies. synapcell.com Quantitative analysis of eye movements in animal models has also emerged as a sensitive method for assessing the effects of CNS-active drugs. nih.gov

By systematically pursuing these research directions, the scientific community can elucidate the therapeutic potential of this compound and develop novel drug candidates for a range of challenging diseases.

Q & A

Q. How can the synthesis of 2-(2-Cyclopropylphenyl)pyrrolidine HCl be optimized for higher yield and purity?

Methodological Answer: Optimization requires systematic parameter variation (e.g., solvent choice, temperature, stoichiometry) guided by Design of Experiments (DOE) principles. For example, fractional factorial designs can identify critical factors influencing yield and purity while minimizing experimental runs . Evidence from analogous pyrrolidine derivatives highlights the use of inert solvents like dichloromethane and controlled reaction times to reduce byproducts . Post-synthesis purification via recrystallization or column chromatography, coupled with analytical validation (HPLC/NMR), ensures ≥95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy (¹H/¹³C) confirms structural integrity and detects impurities .
  • HPLC with UV detection quantifies purity and monitors degradation products .
  • Mass spectrometry (ESI/TOF) verifies molecular weight and fragmentation patterns .
  • Thermogravimetric analysis (TGA) assesses thermal stability, critical for storage and handling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adhere to OSHA HCS guidelines:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H332 hazard) .
  • Emergency Response: Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion (H302 risk) .
  • Storage: In airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling be integrated into the experimental design of reactions involving this compound?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance, the ICReDD framework combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst selection) . Software like Gaussian or ORCA can simulate intermediates, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer:

  • Multi-method validation: Compare solubility data from shake-flask experiments, HPLC retention times, and computational COSMO-RS predictions .
  • Stability studies: Conduct accelerated degradation tests under varied pH, temperature, and humidity, analyzed via kinetic modeling (Arrhenius plots) .
  • Collaborative verification: Cross-reference data with independent labs or published analogs (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) to identify systematic errors .

Q. What methodologies are appropriate for assessing the ecological impact of this compound given limited toxicity data?

Methodological Answer:

  • Read-across approaches: Extrapolate from structurally similar compounds (e.g., chlorophenyl-pyrrolidine derivatives) with known ecotoxicity profiles .
  • QSAR models: Predict bioaccumulation (logP), aquatic toxicity (LC50), and soil mobility using tools like EPI Suite .
  • Microcosm assays: Evaluate biodegradation in simulated environments (OECD 301F) to fill data gaps highlighted in safety sheets .

Q. How can reaction kinetics and mechanistic pathways be elucidated for transformations involving this compound?

Methodological Answer:

  • In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation in real time .
  • Kinetic isotope effects (KIE): Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational docking: Map steric/electronic interactions in catalytic systems (e.g., metal-ligand complexes) to propose mechanisms .

Q. What strategies are effective in resolving discrepancies between experimental and computational predictions for this compound's reactivity?

Methodological Answer:

  • Feedback loops: Refine computational models using experimental data (e.g., adjusting DFT functionals based on observed activation energies) .
  • Sensitivity analysis: Identify parameters (e.g., solvent dielectric constant) with the largest impact on predictive accuracy .
  • High-throughput screening: Test combinatorial reaction conditions to validate computational hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.